2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N4O3 and a molecular weight of 276.29114 g/mol . This compound is notable for its unique structure, which includes a nicotinate moiety linked to a triazole ring via an ethoxyethyl group.
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .
Mode of Action
It can be inferred that the compound interacts with its targets through the nitrogen atoms in the triazole ring, leading to changes in the target’s function .
Biochemical Pathways
Given the compound’s potential interaction with enzyme active sites, it can be inferred that it may influence various biochemical pathways depending on the specific enzymes it targets .
Result of Action
Given the compound’s potential interaction with enzyme active sites, it can be inferred that it may influence various cellular processes depending on the specific enzymes it targets .
Preparation Methods
The synthesis of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base, followed by esterification with 2-ethoxyethanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate include:
2-methoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate: This compound has a methoxyethyl group instead of an ethoxyethyl group, which may affect its solubility and reactivity.
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: Lacks the methyl group on the triazole ring, potentially altering its biological activity and binding affinity.
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinate moiety, which may influence its chemical properties and applications.
Properties
IUPAC Name |
2-ethoxyethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-19-6-7-20-13(18)11-4-5-12(14-8-11)17-9-15-10(2)16-17/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZEOJMJXFKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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